molecular formula C12H18N4O6S B10821663 7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

7-(2-Methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

Cat. No.: B10821663
M. Wt: 346.36 g/mol
InChI Key: DXEGZURWZZHACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-8925 is a covalent tool compound that inhibits the mixed lineage kinase domain-like protein (MLKL), which is a key effector in the necroptosis pathway. Necroptosis is a form of programmed cell death distinct from apoptosis and is involved in various pathological conditions. BI-8925 belongs to the xanthine class and is known for its ability to stabilize the inactive state of MLKL through a π-π stacking interaction .

Preparation Methods

The synthetic routes and reaction conditions for BI-8925 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving xanthine derivatives. Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

BI-8925 primarily undergoes reactions typical of xanthine derivatives. These reactions include:

    Oxidation: BI-8925 can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BI-8925 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BI-8925 exerts its effects by stabilizing the inactive state of MLKL. MLKL is composed of two domains: the C-terminal pseudokinase domain and the N-terminal executioner domain. In its inactive state, MLKL is locked by an auto-inhibitory α-helix. Upon activation through phosphorylation by the kinases RIPK1 and RIPK3, the auto-inhibitory helix unfolds, allowing the N-terminal domain to multimerize and integrate into the membrane, leading to necroptosis. BI-8925 prevents this process by stabilizing the auto-inhibited state through a π-π interaction between its xanthine core and a specific phenylalanine residue in the auto-inhibitory helix .

Comparison with Similar Compounds

BI-8925 is unique among MLKL inhibitors due to its covalent binding and structurally understood mode of action. Similar compounds include:

    GW806742X: Another MLKL inhibitor that works through a different mechanism.

    Necrosulfonamide: An inhibitor that targets MLKL but does not covalently bind to it.

    GSK’872: A RIPK3 inhibitor that indirectly affects MLKL activity.

Compared to these compounds, BI-8925’s covalent binding and specific stabilization of the inactive MLKL state make it a valuable tool for studying necroptosis and developing therapeutic strategies .

Properties

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

IUPAC Name

7-(2-methoxyethoxymethyl)-1,3-dimethyl-8-methylsulfonylpurine-2,6-dione

InChI

InChI=1S/C12H18N4O6S/c1-14-9-8(10(17)15(2)12(14)18)16(7-22-6-5-21-3)11(13-9)23(4,19)20/h5-7H2,1-4H3

InChI Key

DXEGZURWZZHACR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)S(=O)(=O)C)COCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.